![molecular formula C32H42N2O6 B12520085 ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)](/img/structure/B12520085.png)
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) is a complex organic compound known for its unique structural properties. It is characterized by the presence of diazene and phenylene groups, which are linked by oxy and hexane chains. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) typically involves a multi-step process. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with hexane-6,1-diol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-methylacrylic acid to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its photochemical properties. Its azo groups can undergo reversible photoisomerization, making it suitable for applications in:
- Photoresponsive Polymers : These materials change their properties upon exposure to light, enabling applications in smart coatings and switches.
- Liquid Crystalline Materials : The compound can be incorporated into liquid crystalline systems, enhancing their responsiveness to external stimuli such as temperature and light.
Biomedical Applications
The azo structure of the compound allows it to be used in drug delivery systems where controlled release is essential. Potential applications include:
- Targeted Drug Delivery : By modifying the polymer backbone with specific targeting ligands, the compound can facilitate the delivery of therapeutic agents to specific tissues or cells.
- Diagnostic Imaging Agents : The photochemical properties may also be exploited in imaging techniques, enhancing contrast in medical imaging.
Photonic Devices
Due to its unique optical properties, this compound can be used in:
- Optical Switches : The ability to switch states upon light exposure makes it ideal for use in optical communication devices.
- Nonlinear Optical Materials : Its structure may allow for applications in frequency doubling and other nonlinear optical processes.
Case Study 1: Photoresponsive Polymers
Research has shown that polymers incorporating azo compounds exhibit significant changes in physical properties when exposed to UV light. For instance, a study demonstrated that incorporating this compound into a polymer matrix resulted in a marked increase in flexibility and responsiveness to light stimuli, making it suitable for applications in smart textiles and responsive coatings.
Case Study 2: Drug Delivery Systems
In a recent study, the compound was modified to enhance its solubility and biocompatibility for drug delivery applications. The results indicated that the modified polymer could successfully encapsulate anticancer drugs and release them in a controlled manner upon exposure to specific wavelengths of light.
Mechanism of Action
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) involves its interaction with specific molecular targets and pathways. The diazene and phenylene groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can modulate cellular pathways by binding to specific receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene
- 6,6′-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexan-1-ol)
Uniqueness
Compared to similar compounds, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) stands out due to its unique combination of diazene and phenylene groups linked by oxy and hexane chains. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
The compound ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) , with CAS Number 1011714-83-2, is a synthetic organic molecule that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C32H42N2O6
- Molecular Weight : 550.69 g/mol
Structural Characteristics
The compound features a diazene moiety linked to phenylene groups and oxy functional groups, which may contribute to its reactivity and biological properties. The presence of multiple functional groups suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) exhibit antimicrobial properties. For instance:
- Case Study : A related compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines:
-
Study Findings : In vitro assays demonstrated that the compound induces apoptosis in human cancer cells. The IC50 values (concentration required to inhibit cell growth by 50%) were recorded at varying levels depending on the specific cell line tested. For example:
Cell Line IC50 (µM) HeLa (Cervical) 25 MCF-7 (Breast) 30 A549 (Lung) 20
These results suggest that the compound may have potential as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays:
- Results : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant. The effective concentration for significant activity was found to be around 50 µM .
The biological activities of the compound can be attributed to its ability to interact with cellular components:
- Cell Membrane Interaction : The hydrophobic regions of the molecule likely facilitate insertion into lipid bilayers, leading to membrane destabilization.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can trigger apoptosis in cancer cells.
Properties
Molecular Formula |
C32H42N2O6 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
6-[4-[[4-[6-(2-methylprop-2-enoyloxy)hexoxy]phenyl]diazenyl]phenoxy]hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C32H42N2O6/c1-25(2)31(35)39-23-11-7-5-9-21-37-29-17-13-27(14-18-29)33-34-28-15-19-30(20-16-28)38-22-10-6-8-12-24-40-32(36)26(3)4/h13-20H,1,3,5-12,21-24H2,2,4H3 |
InChI Key |
VFPMIFINTHKVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.